molecular formula C18H14N4O6 B15178947 Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate CAS No. 94231-84-2

Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate

Cat. No.: B15178947
CAS No.: 94231-84-2
M. Wt: 382.3 g/mol
InChI Key: SVYDTVMSLRWKLE-UHFFFAOYSA-N
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Description

METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthyl group, a nitrophenyl azo group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol to form the azo compound.

    Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE involves its interaction with specific molecular targets and pathways. The nitrophenyl azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE: shares similarities with other azo compounds and carbamates, such as:

Uniqueness

The uniqueness of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94231-84-2

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

methyl N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C18H14N4O6/c1-28-18(25)19-13-4-2-3-10-5-8-14(23)17(16(10)13)21-20-12-7-6-11(22(26)27)9-15(12)24/h2-9,23-24H,1H3,(H,19,25)

InChI Key

SVYDTVMSLRWKLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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